

chemical and physical properties of sulfur monoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur monoxide*

Cat. No.: *B084418*

[Get Quote](#)

Sulfur Monoxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur monoxide (SO) is a highly reactive and unstable inorganic compound with the formula SO.^[1] It exists as a colorless gas in a dilute phase and is characterized by its rapid conversion to disulfur dioxide (S₂O₂) when concentrated or condensed.^[1] Despite its transient nature, SO has been detected in various interstellar environments and is a molecule of significant interest in astrochemistry and synthetic chemistry.^{[1][2]} Its potential, though not yet fully elucidated, as a signaling molecule in biological systems presents an emerging area of research. This technical guide provides a comprehensive overview of the chemical and physical properties of **sulfur monoxide**, details known experimental methodologies for its generation, and explores its nascent role in biological signaling.

Chemical Properties

Sulfur monoxide is a diatomic molecule with a triplet ground state, similar to molecular oxygen (O₂), meaning it possesses two unpaired electrons.^{[1][3]} This electronic configuration contributes to its high reactivity. An excited singlet state, which is believed to be even more reactive, can be achieved through near-infrared radiation.^{[1][3]}

The molecule is thermodynamically unstable and readily dimerizes to form disulfur dioxide (S_2O_2).^[1] This inherent instability makes the direct study of SO challenging, often requiring in situ generation and trapping or analysis of its reaction products.^[1] SO participates in various chemical reactions, including insertion into alkenes, alkynes, and dienes to form three-membered sulfur-containing rings called thiiranes.^{[1][3]}

Table 1: Key Chemical Properties and Reactivity Data for **Sulfur Monoxide**

Property	Value	Reference
Chemical Formula	SO	[1]
Molar Mass	48.064 g/mol	[1]
Ground State	Triplet ($^3\Sigma^-$)	[1][3]
Reactivity	Highly reactive, readily dimerizes to S_2O_2	[1]
Key Reactions	Insertion into alkenes, alkynes, and dienes	[1][3]

Physical Properties

Sulfur monoxide is a colorless gas under standard conditions.^[1] Due to its extreme instability, it is typically only encountered in the gas phase at low concentrations.^{[1][3]} Spectroscopic methods are crucial for its detection and characterization.

Table 2: Summary of Physical and Spectroscopic Data for **Sulfur Monoxide**

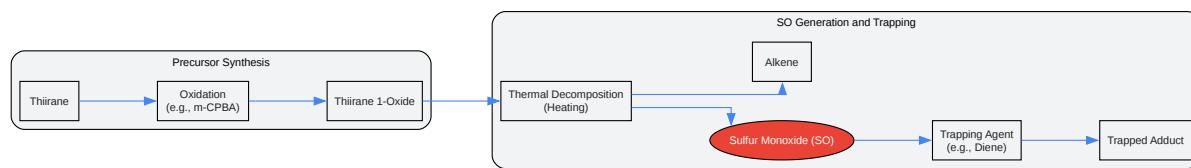
Property	Value	Reference
Appearance	Colorless gas	[1]
S-O Bond Length	148.1 pm	[1]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	+5.01 kJ·mol ⁻¹	[1]
Standard Molar Entropy (S^\ominus_{298})	221.94 J·K ⁻¹ ·mol ⁻¹	[1]
Fundamental Vibrational Frequency	1129.7 cm ⁻¹ (Infrared)	[4]
Singlet-Triplet Transition	1282 nm (Near-Infrared)	[4]

Experimental Protocols

The generation of **sulfur monoxide** in a laboratory setting is a significant challenge due to its high reactivity. Methodologies typically involve the *in situ* generation of SO from a precursor, which is then immediately used in a subsequent reaction or trapping experiment. Detailed, standardized protocols are not widely available in the public domain; however, the principles of several successful approaches are outlined below.

Thermal Decomposition of Thiirane 1-Oxides

One of the most common methods for generating **sulfur monoxide** for synthetic purposes is the thermal decomposition of thiirane 1-oxides (episulfoxides).[\[1\]](#)[\[2\]](#)


Methodology:

- Precursor Synthesis: Thiirane 1-oxides are typically synthesized by the oxidation of the corresponding thiiranes. For example, *cis*-2,3-diphenylthiirane 1-oxide can be prepared by the oxidation of *cis*-2,3-diphenylthiirane.
- Decomposition: The purified thiirane 1-oxide is heated in an inert solvent or in the gas phase. The decomposition reaction extrudes **sulfur monoxide**, leaving behind the corresponding

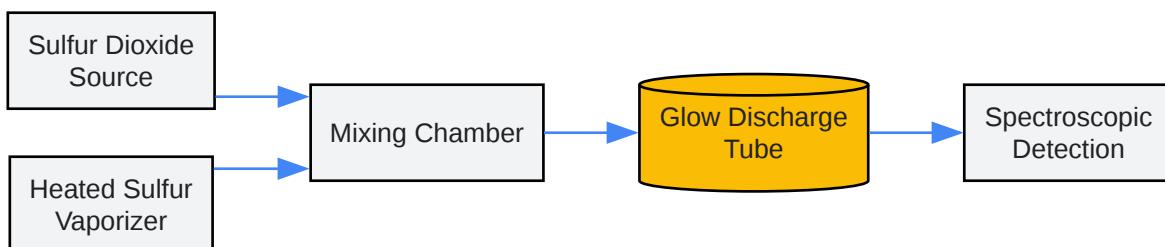
alkene.[1] The temperature required for decomposition varies depending on the specific thiirane 1-oxide used.[5]

- Trapping: The generated SO is highly reactive and is typically "trapped" in situ by a reactive substrate, such as a diene, to form a stable adduct that can be isolated and characterized.[2][5]

Logical Workflow for SO Generation from Thiirane 1-Oxide

[Click to download full resolution via product page](#)

Caption: Workflow for generating and trapping **sulfur monoxide**.


Glow Discharge Method

For gas-phase studies, **sulfur monoxide** can be produced by passing an electric glow discharge through a mixture of sulfur dioxide and sulfur vapor.[1][6]

Methodology:

- Reactant Introduction: A stream of sulfur dioxide gas is passed over heated sulfur to produce a vapor mixture.
- Glow Discharge: The gas mixture is then subjected to a glow discharge in a low-pressure environment. The electrical energy fragments the molecules and facilitates the formation of **sulfur monoxide**.[1]
- Detection: The resulting gas mixture, containing SO, can be analyzed spectroscopically.

Experimental Setup for Glow Discharge Synthesis of SO

[Click to download full resolution via product page](#)

Caption: Setup for gas-phase synthesis of **sulfur monoxide**.

Decomposition of Anthracene-Based Precursors

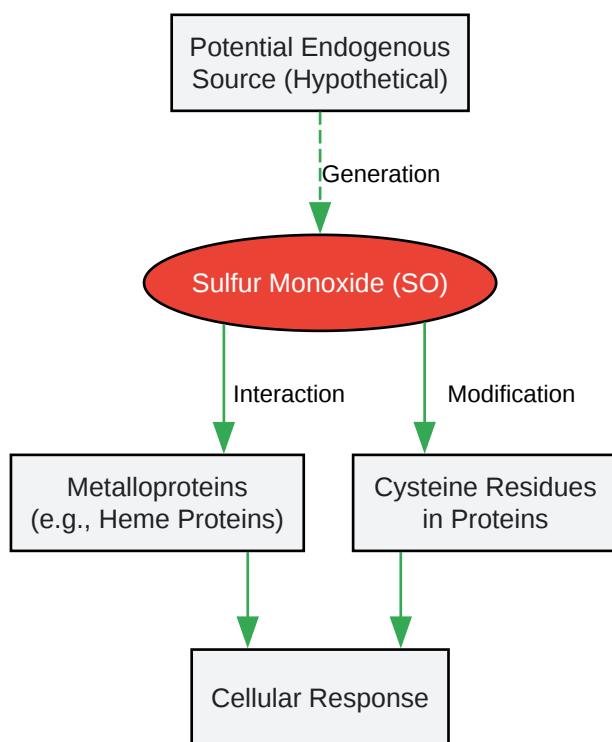
Recently, molecular precursors that release SO at milder temperatures have been developed. One such example is 7-sulfinylamino-7-azadibenzonorbornadiene, which decomposes upon heating to release SO, dinitrogen, and anthracene.[5]

Methodology:

- Precursor Synthesis: The precursor is synthesized through a multi-step organic synthesis route.[5]
- Thermolysis: The precursor is heated in either the solid state or in solution to release **sulfur monoxide** at temperatures below 100 °C.[5]
- Detection and Trapping: The released SO can be detected in the gas phase by mass spectrometry and rotational spectroscopy, or trapped in solution by various organic molecules or transition metal complexes.[5]

Biological Signaling Pathways

The role of **sulfur monoxide** in biological systems is an area of active investigation, and currently, there is limited direct evidence for its function as a gasotransmitter in the same vein as nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S).[7][8][9][10] The formation of transient SO has been inferred from the presence of its reaction products, carbonyl


sulfide and sulfur dioxide, in the coronary artery of pigs, suggesting potential biological activity.

[1]

While specific signaling pathways for SO have not been delineated, it is hypothesized that if it does act as a signaling molecule, its mechanism may involve interactions with metal centers in proteins or modification of cysteine residues, similar to other reactive sulfur species.[11][12] The high reactivity of SO would likely confine its signaling to the immediate vicinity of its production.

The broader context of sulfur-containing gasotransmitters involves a complex network of interactions. For instance, H₂S and sulfur dioxide (SO₂) are known to participate in various signaling pathways that regulate cardiovascular and other physiological processes.[7][13][14] It is plausible that SO, if generated endogenously, could intersect with these pathways.

Hypothesized Biological Interactions of Sulfur Monoxide

[Click to download full resolution via product page](#)

Caption: Hypothesized interactions of SO in a biological context.

Conclusion

Sulfur monoxide remains a molecule of considerable chemical interest due to its unique electronic structure and high reactivity. While methods for its generation in laboratory settings are established in principle, they require specialized techniques to manage its transient nature. The exploration of its physical and chemical properties continues to provide fundamental insights into the nature of chemical bonding and reactivity. The potential biological role of **sulfur monoxide** is a compelling frontier in the study of gasotransmitters. Future research will need to focus on unequivocally identifying endogenous sources of SO and elucidating its specific molecular targets and signaling pathways to determine its significance in physiology and disease. The development of more stable and controllable SO donor molecules will be critical for advancing research in both synthetic chemistry and biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfur monoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sulfur_monoxide [chemeurope.com]
- 5. Sulfur monoxide thermal release from an anthracene-based precursor, spectroscopic identification, and transfer reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Role of Gasotransmitter-Dependent Signaling Mechanisms in Apoptotic Cell Death in Cardiovascular, Rheumatic, Kidney, and Neurodegenerative Diseases and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Hydrogen Sulfide as a Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter [mdpi.com]
- 13. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of sulfur dioxide on vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical and physical properties of sulfur monoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084418#chemical-and-physical-properties-of-sulfur-monoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com